molecular formula C16H17NO3S2 B2774327 N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1376439-25-6

N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2774327
CAS No.: 1376439-25-6
M. Wt: 335.44
InChI Key: UBTRKOBZAKUPHS-UHFFFAOYSA-N
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Description

N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged structural motifs: a sulfonamide group and a methanesulfinylphenyl group. Sulfonamides are a pivotal class of compounds widely featured in therapeutic agents and bioactive molecules, known for their diverse biological activities and their role in inhibiting various enzymes. The unique integration of the ethene-sulfonamide core and the sulfinyl moiety in this compound suggests potential as a versatile scaffold for the development of novel enzyme inhibitors. Its structural features make it a candidate for probing protein-protein interactions or modulating signal transduction pathways in cellular assays. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex target molecules or as a tool compound in high-throughput screening campaigns to identify new therapeutic leads. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(4-methylsulfinylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-13-3-5-14(6-4-13)11-12-22(19,20)17-15-7-9-16(10-8-15)21(2)18/h3-12,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTRKOBZAKUPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methanesulfinyl group and an ethene linkage between two aromatic rings. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C₁₆H₁₇NO₃S₂
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1394811-64-3

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and COX inhibitory effects. The following sections detail these activities based on available studies.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antibacterial properties. For instance, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC µg/mL)
7gMRSA0.25
7aE. coli0.5
7iK. pneumoniae0.75

The above data suggests that the compound may exhibit similar antimicrobial properties due to structural similarities with potent derivatives.

Anti-inflammatory Activity

Sulfonamides are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selectivity towards COX-2 over COX-1 is particularly noteworthy as it reduces gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: COX Inhibition Data

CompoundCOX-2 Inhibition (IC₅₀ µM)Selectivity Index (SI)
Indomethacin0.10.079
Celecoxib0.13-
This compoundTBDTBD

The selectivity index indicates the preference of these compounds for inhibiting COX-2 compared to COX-1, which is critical for developing safer anti-inflammatory medications.

Case Studies

A study focusing on the synthesis and biological evaluation of sulfonamide derivatives highlighted the promising antibacterial and anti-inflammatory activities of compounds structurally related to this compound. For example, compound 7g showed remarkable antibacterial activity against multiple strains of bacteria with low toxicity to human cells, suggesting a favorable therapeutic window.

Molecular Modeling Studies

Molecular docking studies have been performed to understand the binding affinity of this compound to the active sites of COX enzymes. These studies indicated that the compound could effectively fit into the COX-2 active site, providing insights into its mechanism of action.

Scientific Research Applications

Antineoplastic Properties

N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide exhibits notable antineoplastic activity , making it a candidate for cancer treatment. Research indicates that it functions as an apoptosis inducer , promoting programmed cell death in cancer cells, which is crucial for inhibiting tumor growth and proliferation .

Angiogenesis Inhibition

In addition to its antitumor effects, MP-A08 serves as an angiogenesis inhibitor . Angiogenesis, the formation of new blood vessels from existing ones, is a critical process in tumor growth and metastasis. By inhibiting angiogenesis, MP-A08 can effectively starve tumors of the necessary nutrients and oxygen required for their growth .

Potential Applications in Autoimmune Diseases

Emerging research suggests that this compound may also have applications in treating autoimmune diseases due to its immunomodulatory effects. The compound's ability to modulate immune responses could provide therapeutic avenues for conditions characterized by excessive inflammation or immune dysregulation .

Case Studies and Research Findings

A variety of studies have documented the efficacy of MP-A08 in preclinical models:

  • Cancer Cell Lines : In vitro studies demonstrated that MP-A08 significantly reduced viability in multiple cancer cell lines, including breast and prostate cancer cells.
  • Animal Models : In vivo studies using murine models showed that treatment with MP-A08 resulted in reduced tumor size and improved survival rates compared to control groups.
  • Combination Therapies : Research has explored the potential of combining MP-A08 with other chemotherapeutic agents to enhance therapeutic efficacy and overcome drug resistance mechanisms commonly seen in cancer treatments.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of N-(4-methanesulfinylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide?

  • Methodology : Use a combination of NMR spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks, and X-ray crystallography to resolve bond lengths and angles. For example, in related sulfonamides, X-ray studies revealed deviations in nitro group planarity (e.g., torsion angles of -16.7° and 160.9° in similar structures) . IR spectroscopy can validate functional groups like sulfonamide S=O stretches (~1150–1300 cm⁻¹) .

Q. What synthetic routes are recommended for preparing this compound with high purity?

  • Methodology : Optimize stepwise synthesis via sulfonylation of intermediates. For example, refluxing with acetic anhydride (30 minutes) followed by ice quenching, as demonstrated in analogous compounds . Purify via slow ethanol evaporation to obtain crystals, and validate purity using HPLC (>95% purity threshold) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodology : Perform solubility screens in DMSO, PBS, and aqueous buffers (pH 4–9) using UV-Vis spectrophotometry. Assess stability under physiological conditions (37°C, 24 hours) with LC-MS to detect degradation products. For sulfonamides, stability often correlates with electron-withdrawing substituents .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodology : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, partial charges, and electrostatic potentials. For sulfonamides, exact-exchange terms improve thermochemical accuracy (average deviation ~2.4 kcal/mol in atomization energies) . Use software like Gaussian or ORCA for simulations.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Conduct meta-analysis of enzyme inhibition assays (IC₅₀ values) under standardized conditions (e.g., pH 7.4, 25°C). For example, discrepancies in sulfonamide efficacy may arise from assay variability (e.g., ATP concentration in kinase studies). Validate using orthogonal assays like SPR or ITC .

Q. How can reaction mechanisms for sulfonamide functionalization be elucidated?

  • Methodology : Use isotopic labeling (e.g., ¹⁸O in sulfonyl groups) and monitor intermediates via LC-MS/MS . For instance, oxidation of methylsulfinyl to sulfone groups can be tracked using H₂¹⁸O . Kinetic studies under varying temperatures reveal activation energies .

Q. What crystallographic techniques optimize polymorph screening?

  • Methodology : Employ high-throughput crystallization with solvents of varying polarity (e.g., ethanol, acetonitrile). Analyze polymorphs via PXRD and compare with single-crystal data. In related compounds, hydrogen-bonding motifs (e.g., C–H⋯O interactions) stabilize specific polymorphs .

Contradictions & Resolutions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 60% vs. 80%) may arise from moisture-sensitive intermediates. Resolution: Use anhydrous conditions and monitor reaction progress via TLC .
  • Biological Activity : Inconsistent IC₅₀ values for kinase inhibition. Resolution: Standardize ATP concentrations (e.g., 10 µM) across assays .

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